

IUPAC name and structure of 2-Amino-4-chloro-5-fluorophenol

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Compound of Interest

Compound Name: 2-Amino-4-chloro-5-fluorophenol

Cat. No.: B2890978

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An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-4-chloro-5-fluorophenol**, targeted at researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-Amino-4-chloro-5-fluorophenol is a halogenated aminophenol derivative. Its chemical structure and fundamental properties are crucial for its application in chemical synthesis and material science.

IUPAC Name: **2-amino-4-chloro-5-fluorophenol**

Chemical Structure:

Molecular Structure of **2-Amino-4-chloro-5-fluorophenol**.

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of **2-Amino-4-chloro-5-fluorophenol**. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
CAS Number	303181-72-8	[1]
Molecular Formula	C ₆ H ₅ ClFNO	[1]
Molecular Weight	161.56 g/mol	[1]
Appearance	Brown Solid	
Purity	≥97%	[1]
Storage Temperature	0-8°C	[1]
SMILES	<chem>OC1=CC(F)=C(Cl)C=C1N</chem>	[1]
Topological Polar Surface Area (TPSA)	46.25 Å ²	[1]
logP (octanol-water partition coefficient)	1.7669	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	0	[1]

Synthesis and Experimental Protocols

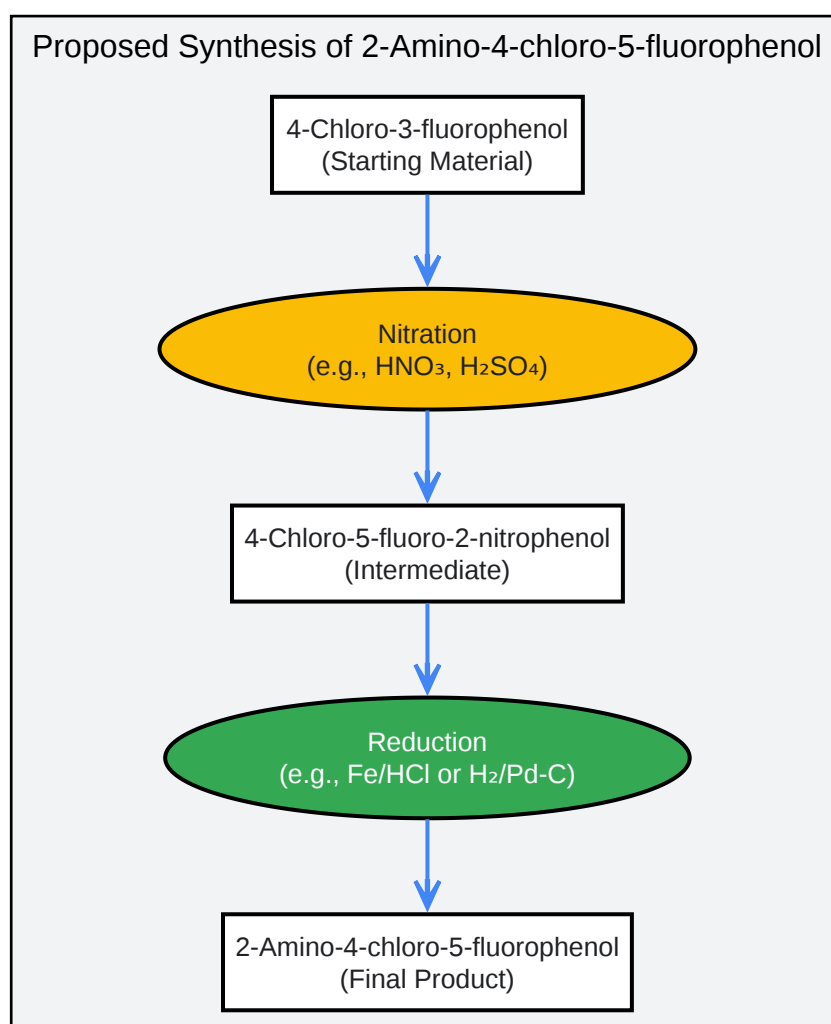
While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-chloro-5-fluorophenol** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of structurally related compounds such as 2-amino-4-chlorophenol and other halogenated aminophenols. A common synthetic strategy involves the nitration of a phenol precursor followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway:

A likely precursor for the synthesis of **2-Amino-4-chloro-5-fluorophenol** is 4-chloro-3-fluorophenol. The synthesis would likely proceed via the following steps:

- Nitration: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group of 4-chloro-3-fluorophenol. This is typically achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.
- Reduction: Conversion of the nitro group to an amino group (-NH₂). This reduction can be carried out using various reducing agents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst), or other reducing agents like tin(II) chloride.

The following diagram illustrates this proposed synthetic workflow.



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References

- 1. chemscene.com [chemscene.com]
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